2,3-dihydrospiro[indene-1,3'-piperidine]
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Overview
Description
2,3-Dihydrospiro[indene-1,3’-piperidine] is a chemical compound that features a spirocyclic structure, which means it has two rings that are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydrospiro[indene-1,3’-piperidine] typically involves the reaction of indene derivatives with piperidine under specific conditions. One common method includes the use of acid catalysts to promote the annulation reaction, which forms the spirocyclic structure. For instance, the reaction between heterocyclic ketene aminals and indene derivatives in the presence of p-toluenesulfonic acid (p-TSA) in ethanol under reflux conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for 2,3-dihydrospiro[indene-1,3’-piperidine] are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrospiro[indene-1,3’-piperidine] can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
2,3-Dihydrospiro[indene-1,3’-piperidine] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-dihydrospiro[indene-1,3’-piperidine] involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydrospiro[indene-1,4’-piperidine]
- Indane-1,3-dione derivatives
Uniqueness
2,3-Dihydrospiro[indene-1,3’-piperidine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This structure can influence its reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
CAS No. |
203797-44-8 |
---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.3 |
Purity |
95 |
Origin of Product |
United States |
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